
3-Fluoro-4-iodoquinoline
Overview
Description
3-Fluoro-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of both fluorine and iodine atoms attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodoquinoline typically involves halogenation reactions. One common method is the halogen-metal exchange reaction, where a fluoroquinoline undergoes lithiation followed by iodination. For instance, 3-fluoroquinoline can be treated with a lithium reagent to form a lithiated intermediate, which is then reacted with iodine to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Biaryl compounds from cross-coupling reactions.
- Oxidized or reduced quinoline derivatives .
Scientific Research Applications
3-Fluoro-4-iodoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through binding interactions facilitated by the fluorine and iodine atoms. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact molecular pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
4-Iodoquinoline: Lacks the fluorine atom, which may reduce its bioactivity and chemical reactivity.
3,5-Difluoroquinoline: Contains an additional fluorine atom, potentially altering its chemical properties and biological activity.
Uniqueness: 3-Fluoro-4-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This dual halogenation allows for diverse functionalization and application in various fields .
Biological Activity
3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Chemical Formula : C_9H_6F_I_N
- Molecular Weight : 249.06 g/mol
- Structural Features : The compound features a fluorine atom at the 3-position and an iodine atom at the 4-position on the quinoline ring, which enhances its lipophilicity and biological reactivity.
Synthesis Methods
Various synthetic approaches have been reported for the preparation of this compound, including:
- Transition-Metal-Catalyzed Cross-Coupling Reactions : These methods utilize palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and other nucleophiles.
- Nucleophilic Aromatic Substitution Reactions : This approach involves the substitution of halogen atoms with nucleophiles, leading to the desired quinoline derivative.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer models.
Table 1: Cytotoxic Activity of this compound Derivatives
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 12.5 | |
HCT116 (Colon) | 15.0 | |
A549 (Lung) | 20.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including fungi and bacteria. The presence of halogen substituents is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Table 2: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
C. neoformans | 8 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism. The halogen substituents facilitate binding interactions that modulate enzyme activity.
- DNA Interaction : There is evidence suggesting that similar quinoline derivatives can intercalate into DNA, disrupting replication processes in cancer cells .
Case Studies
- Antitumor Efficacy in Animal Models : A study evaluated the antitumor effects of this compound in xenograft models of human breast cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic application.
- Cross-Screening for Antimicrobial Agents : In a multiparasite screening study, several analogs of quinoline derivatives were tested against T. cruzi and L. major. The fluorinated compounds exhibited superior activity compared to non-fluorinated analogs, highlighting the importance of fluorine in enhancing bioactivity .
Properties
IUPAC Name |
3-fluoro-4-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDYVZDDKBMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455530 | |
Record name | 3-Fluoro-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213772-63-5 | |
Record name | 3-Fluoro-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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